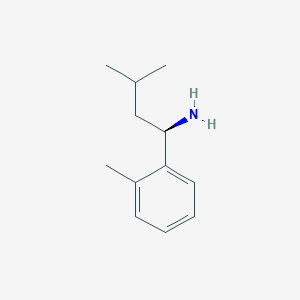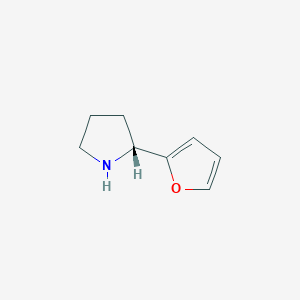
(1R)-3-methyl-1-(2-methylphenyl)butan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-3-methyl-1-(2-methylphenyl)butan-1-amine is an organic compound that belongs to the class of amines It is characterized by a butan-1-amine backbone with a methyl group at the third position and a 2-methylphenyl group attached to the first carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-3-methyl-1-(2-methylphenyl)butan-1-amine can be achieved through several synthetic routes. One common method involves the reductive amination of 3-methyl-1-(2-methylphenyl)butan-1-one with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is typically carried out in a solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) may be employed to facilitate the reduction process. The use of automated systems ensures consistent quality and scalability of the production process.
化学反应分析
Types of Reactions
(1R)-3-methyl-1-(2-methylphenyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used to introduce halogen atoms, followed by nucleophilic substitution with the amine.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives and subsequent substituted products.
科学研究应用
(1R)-3-methyl-1-(2-methylphenyl)butan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
作用机制
The mechanism of action of (1R)-3-methyl-1-(2-methylphenyl)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and influencing cellular processes. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level.
相似化合物的比较
Similar Compounds
- (1R)-3-methyl-1-phenylbutan-1-amine
- (1R)-3-methyl-1-(4-methylphenyl)butan-1-amine
- (1R)-3-methyl-1-(2-chlorophenyl)butan-1-amine
Uniqueness
(1R)-3-methyl-1-(2-methylphenyl)butan-1-amine is unique due to the presence of the 2-methylphenyl group, which imparts distinct steric and electronic properties. This structural feature influences its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
属性
分子式 |
C12H19N |
|---|---|
分子量 |
177.29 g/mol |
IUPAC 名称 |
(1R)-3-methyl-1-(2-methylphenyl)butan-1-amine |
InChI |
InChI=1S/C12H19N/c1-9(2)8-12(13)11-7-5-4-6-10(11)3/h4-7,9,12H,8,13H2,1-3H3/t12-/m1/s1 |
InChI 键 |
JLSPINKVLBVMGK-GFCCVEGCSA-N |
手性 SMILES |
CC1=CC=CC=C1[C@@H](CC(C)C)N |
规范 SMILES |
CC1=CC=CC=C1C(CC(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(Chloromethyl)thieno[3,2-B]thiophene](/img/structure/B13050263.png)
![2-Amino-6-methylthieno[3,2-D]pyrimidin-4-OL](/img/structure/B13050273.png)

![(3S)-7-Bromo-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13050282.png)


![8-(Trifluoromethyl)-2,3,4,5-tetrahydropyrido[3,2-F][1,4]oxazepine](/img/structure/B13050296.png)


![Ethyl 8-bromo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B13050324.png)

